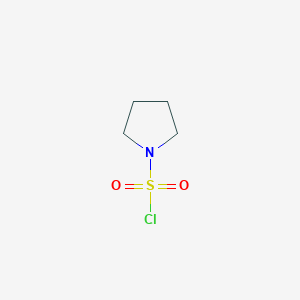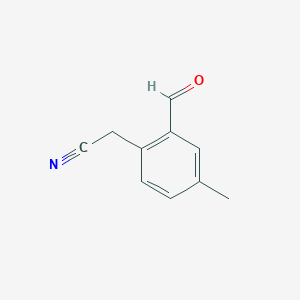
(2-Formyl-4-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-4-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetonitrile and has a unique structure that makes it useful for a variety of purposes. In
Applications De Recherche Scientifique
(2-Formyl-4-methylphenyl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. (2-Formyl-4-methylphenyl)acetonitrile has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Mécanisme D'action
The mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. (2-Formyl-4-methylphenyl)acetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to modulate the activity of the nuclear factor-kappaB (NF-kappaB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
(2-Formyl-4-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Formyl-4-methylphenyl)acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. (2-Formyl-4-methylphenyl)acetonitrile is also stable under a variety of conditions and can be stored for long periods of time without degradation. However, (2-Formyl-4-methylphenyl)acetonitrile also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has a relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in biological imaging studies.
Orientations Futures
There are several future directions for further research on (2-Formyl-4-methylphenyl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (2-Formyl-4-methylphenyl)acetonitrile. Another area of interest is the exploration of (2-Formyl-4-methylphenyl)acetonitrile's potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile and to explore its potential as a fluorescent probe in biological imaging studies.
Méthodes De Synthèse
(2-Formyl-4-methylphenyl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2-formyl-4-methylphenol with acetonitrile. The first step involves the reaction of 2-formyl-4-methylphenol with thionyl chloride to form the corresponding chloride derivative. This derivative is then reacted with sodium cyanide to form the nitrile derivative, which is then hydrolyzed to form (2-Formyl-4-methylphenyl)acetonitrile.
Propriétés
Numéro CAS |
136263-00-8 |
|---|---|
Nom du produit |
(2-Formyl-4-methylphenyl)acetonitrile |
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(2-formyl-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3 |
Clé InChI |
IWPPJZFOQARCDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
SMILES canonique |
CC1=CC(=C(C=C1)CC#N)C=O |
Synonymes |
Benzeneacetonitrile, 2-formyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



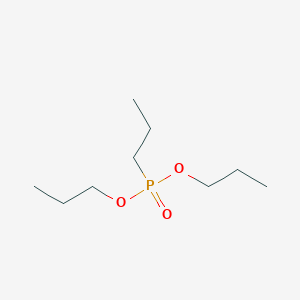
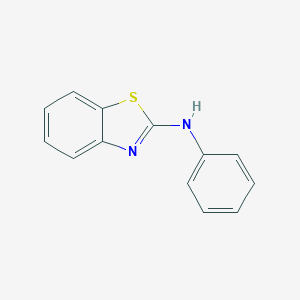
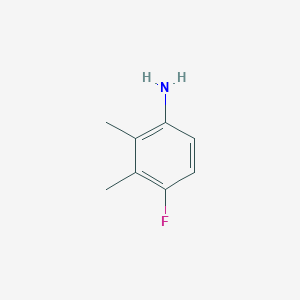
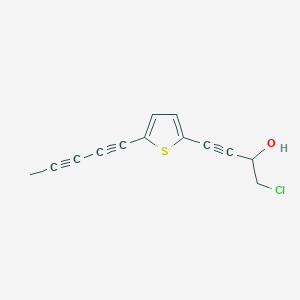
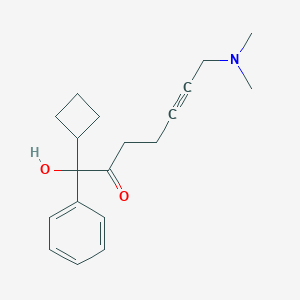
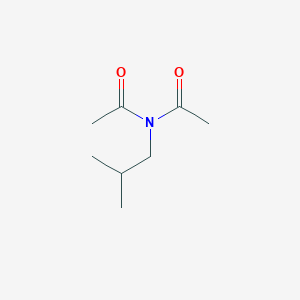
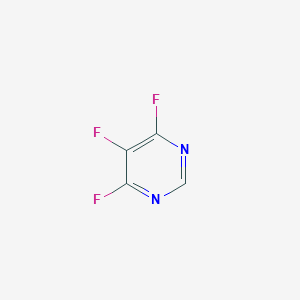
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
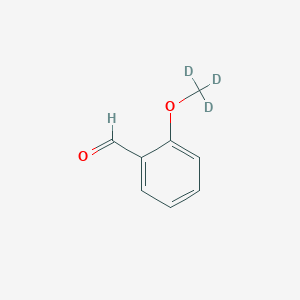

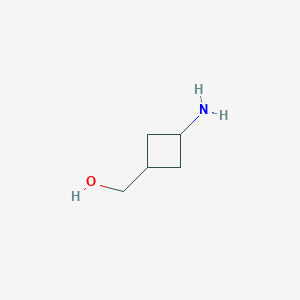
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
